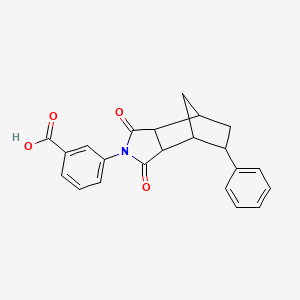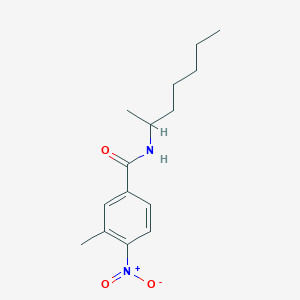
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom, a methyl group at the 3-position, and a nitro group at the 4-position of the benzamide ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(Heptan-2-yl)-3-methyl-4-nitrobenzamid beinhaltet typischerweise die Reaktion von 3-Methyl-4-nitrobenzoesäure mit Heptan-2-amin. Die Reaktion wird in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) durchgeführt. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von N-(Heptan-2-yl)-3-methyl-4-nitrobenzamid unter Verwendung ähnlicher Reaktionsbedingungen skaliert werden. Der Prozess beinhaltet die Verwendung von großtechnischen Reaktoren und kontinuierlichen Fließsystemen, um eine effiziente Mischung und Reaktion zu gewährleisten. Die Reinigungsschritte können fortschrittliche Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) umfassen, um eine hohe Reinheit des Endprodukts zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
N-(Heptan-2-yl)-3-methyl-4-nitrobenzamid durchläuft verschiedene chemische Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Methylgruppe an der 3-Position kann elektrophile Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu ergeben.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff (Pd/C)-Katalysator.
Substitution: Elektrophile wie Halogene, in Gegenwart eines Lewis-Säure-Katalysators.
Hydrolyse: Salzsäure (HCl) oder Natriumhydroxid (NaOH) in wässriger Lösung.
Hauptprodukte, die gebildet werden
Reduktion: 3-Methyl-4-amino-N-(Heptan-2-yl)benzamid.
Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Elektrophil.
Hydrolyse: 3-Methyl-4-nitrobenzoesäure und Heptan-2-amin.
Wissenschaftliche Forschungsanwendungen
N-(Heptan-2-yl)-3-methyl-4-nitrobenzamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Verwendung als Baustein bei der Synthese komplexerer organischer Moleküle.
Biologie: Untersuchung seines Potenzials als Ligand in Rezeptorbindungsstudien.
Medizin: Erforschung seines potenziellen therapeutischen Nutzens, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von N-(Heptan-2-yl)-3-methyl-4-nitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Amid-Einheit Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu verschiedenen biologischen Effekten führen. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Analyse Chemischer Reaktionen
Types of Reactions
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group at the 3-position can undergo electrophilic substitution reactions with various electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Reduction: 3-methyl-4-amino-N-(heptan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Hydrolysis: 3-methyl-4-nitrobenzoic acid and heptan-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(heptan-2-yl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(heptan-2-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(Heptan-2-yl)-3-methyl-4-nitrobenzamid kann mit anderen Benzamidderivaten verglichen werden, wie z. B.:
N-(Heptan-2-yl)-3-methyl-4-aminobenzamid: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrogruppe, was zu unterschiedlicher Reaktivität und biologischer Aktivität führt.
N-(Heptan-2-yl)-3-methyl-4-chlorobenzamid:
N-(Heptan-2-yl)-3-methyl-4-hydroxybenzamid: Verfügt über eine Hydroxylgruppe, die an verschiedenen Arten von chemischen Reaktionen im Vergleich zur Nitrogruppe teilnehmen kann.
Eigenschaften
Molekularformel |
C15H22N2O3 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
N-heptan-2-yl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C15H22N2O3/c1-4-5-6-7-12(3)16-15(18)13-8-9-14(17(19)20)11(2)10-13/h8-10,12H,4-7H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
DUBMQFMXSSJZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)

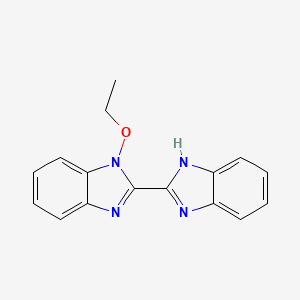
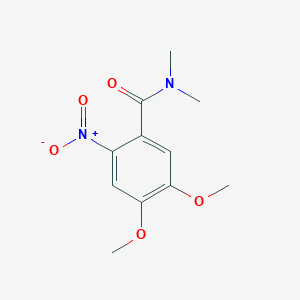
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12463580.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12463582.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463586.png)
![2-(4-Methylphenyl)-2-oxoethyl 4-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12463589.png)
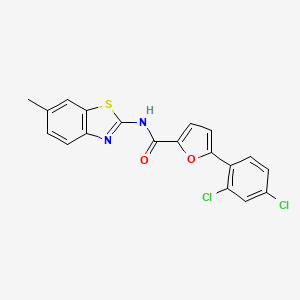
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)glycinamide](/img/structure/B12463597.png)

![1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463610.png)
